molecular formula C26H22N4O2 B12365671 Hdac3-IN-3

Hdac3-IN-3

Katalognummer: B12365671
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: FKOFCAHTEAXSJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hdac3-IN-3 is a selective inhibitor of histone deacetylase 3 (HDAC3), an enzyme that plays a crucial role in the regulation of gene expression through the removal of acetyl groups from histone proteins. This compound has garnered significant attention due to its potential therapeutic applications in various diseases, particularly in cancer and inflammatory conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hdac3-IN-3 typically involves a multi-step process. One common synthetic route includes the coupling reaction of aryl iodides with sodium azide in the presence of a copper(I) iodide and L-proline catalyst to form aryl azides. These intermediates are then subjected to further reactions to yield the final this compound compound .

Industrial Production Methods

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the yield and purity of the compound. The process generally involves large-scale synthesis using the aforementioned synthetic routes, followed by purification techniques such as crystallization and chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Hdac3-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deacetylated forms of the compound .

Wirkmechanismus

Hdac3-IN-3 exerts its effects by selectively inhibiting the activity of HDAC3. This inhibition prevents the deacetylation of histone proteins, leading to an increase in acetylation levels. The increased acetylation results in a more relaxed chromatin structure, allowing for enhanced gene transcription. This compound specifically targets the HDAC3 enzyme, which is involved in various signaling pathways, including the Nuclear Factor kappa B (NF-κB), Mitogen-activated protein kinase (MAPK), and Janus kinase/signal transduction and activator of transcription (JAK-STAT) pathways .

Vergleich Mit ähnlichen Verbindungen

Hdac3-IN-3 is unique compared to other HDAC inhibitors due to its high selectivity for HDAC3. Similar compounds include:

This compound’s uniqueness lies in its ability to selectively inhibit HDAC3, making it a valuable tool for studying the specific functions of this enzyme and its potential therapeutic applications .

Eigenschaften

Molekularformel

C26H22N4O2

Molekulargewicht

422.5 g/mol

IUPAC-Name

N-hydroxy-4-[[[1-(4-methylphenyl)-9H-pyrido[3,4-b]indol-3-yl]amino]methyl]benzamide

InChI

InChI=1S/C26H22N4O2/c1-16-6-10-18(11-7-16)24-25-21(20-4-2-3-5-22(20)28-25)14-23(29-24)27-15-17-8-12-19(13-9-17)26(31)30-32/h2-14,28,32H,15H2,1H3,(H,27,29)(H,30,31)

InChI-Schlüssel

FKOFCAHTEAXSJK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=N2)NCC4=CC=C(C=C4)C(=O)NO)C5=CC=CC=C5N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.